N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline
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Overview
Description
N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a trifluoromethylsulfanyl group
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and interactions.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-[(2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-4-[(trifluoromethyl)sulfanyl]aniline can be compared with other similar compounds, such as:
N-[(2E)-3-benzyl-1,3-thiazolidin-2-ylidene]aniline: This compound has a similar thiazole ring structure but lacks the methoxyphenyl and trifluoromethylsulfanyl groups.
N-[(3-benzyl-2,6-diphenyl-2H-thiopyran-5-yl)methylene]aniline: This compound has a thiopyran ring instead of a thiazole ring.
The presence of the methoxyphenyl and trifluoromethylsulfanyl groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C24H19F3N2OS2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
3-benzyl-4-(4-methoxyphenyl)-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H19F3N2OS2/c1-30-20-11-7-18(8-12-20)22-16-31-23(29(22)15-17-5-3-2-4-6-17)28-19-9-13-21(14-10-19)32-24(25,26)27/h2-14,16H,15H2,1H3 |
InChI Key |
DTUFCLGOTJOCHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)SC(F)(F)F)N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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